7-Methoxybenz[a]anthracene
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Overview
Description
7-Methoxybenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group attached to the benzene ring. This compound is part of the larger benz[a]anthracene family, known for their extended aromatic systems and significant biological activities. These compounds are often studied for their photophysical, photochemical, and biological properties .
Preparation Methods
The synthesis of 7-Methoxybenz[a]anthracene typically involves several steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts cyclization, which involves the reaction of a methoxy-substituted benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst . Another method involves the cyclodehydration of diarylmethanes, which can be catalyzed by acids or bases under controlled conditions . Industrial production methods often utilize metal-catalyzed reactions with alkynes to construct the anthracene framework .
Chemical Reactions Analysis
7-Methoxybenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, which can reduce the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .
Scientific Research Applications
7-Methoxybenz[a]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying PAH behavior.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA, due to its planar structure which allows intercalation.
Mechanism of Action
The mechanism of action of 7-Methoxybenz[a]anthracene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. The compound can also interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
7-Methoxybenz[a]anthracene is similar to other benz[a]anthracene derivatives, such as 7,12-dimethylbenz[a]anthracene and 7,8,9,10-tetrahydrobenz[a]anthracene. These compounds share the extended aromatic system and the ability to intercalate into DNA. this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity .
Similar Compounds
- 7,12-Dimethylbenz[a]anthracene
- 7,8,9,10-Tetrahydrobenz[a]anthracene
- Anthracene
- Benz[a]anthracene
Properties
CAS No. |
6366-20-7 |
---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
7-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-19-16-9-5-3-7-14(16)12-18-15-8-4-2-6-13(15)10-11-17(18)19/h2-12H,1H3 |
InChI Key |
HJZXAMRDNRIFQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Origin of Product |
United States |
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